(±)-Prasugrel-d3(acetate-d3) is a specifically deuterated form of Prasugrel, designed primarily for use as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) based quantification of Prasugrel in biological samples. [] The use of deuterated internal standards significantly enhances the accuracy and reliability of quantitative analyses by correcting for variations during sample preparation and ionization processes. []
(±)-Prasugrel-d3(acetate-d3) is a deuterated form of Prasugrel, a thienopyridine derivative used primarily as an antiplatelet agent to prevent thrombotic cardiovascular events. The deuterated version serves as a valuable tool in pharmacokinetic studies, allowing researchers to trace metabolic pathways and interactions in biological systems. This compound is synthesized to include deuterium atoms, which provide distinct advantages in mass spectrometry and other analytical techniques.
(±)-Prasugrel-d3(acetate-d3) is classified under the category of antiplatelet agents and is specifically a thienopyridine derivative. It is synthesized from Prasugrel, which itself is derived from the natural compound 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The incorporation of deuterium into the molecular structure enhances its stability and provides a unique isotopic signature for research purposes.
The synthesis of (±)-Prasugrel-d3(acetate-d3) involves several key steps:
The molecular structure of (±)-Prasugrel-d3(acetate-d3) can be represented as follows:
The structure features a thienopyridine core with various functional groups including acetoxy and fluorobenzyl moieties. The presence of deuterium atoms modifies its mass spectrum profile, making it distinguishable from non-deuterated Prasugrel.
(±)-Prasugrel-d3(acetate-d3) can participate in several chemical reactions:
The mechanism of action of (±)-Prasugrel-d3(acetate-d3) mirrors that of its parent compound Prasugrel. It acts by irreversibly inhibiting the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation. This inhibition leads to reduced thrombus formation, thereby lowering the risk of cardiovascular events such as myocardial infarction or stroke.
(±)-Prasugrel-d3(acetate-d3) has several important applications in scientific research:
(±)-Prasugrel-d3(acetate-d3) is a deuterated isotopologue of the antiplatelet prodrug prasugrel, specifically engineered with three deuterium atoms (D₃) at the methyl group of its acetate moiety. Its molecular formula is C₂₀H₁₇D₃FNO₃S, with a precise molecular weight of 376.46 g/mol (exact mass: 376.134 Da) [1] [3] [5]. The isotopic purity is typically ≥99 atom % deuterium, with chemical purity ≥98% [1]. The deuteration occurs at the acetyl group (–OC(═O)CD₃), directly replacing the three hydrogen atoms in the non-deuterated acetate (–OC(═O)CH₃) [5] [7]. This modification creates a distinct isotopic signature while preserving the core pharmacophore: a cyclopropyl ketone, a 2-fluorophenyl group, and a tetrahydrothienopyridine ring system [2] [6].
Table 1: Key Molecular Specifications
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₇D₃FNO₃S |
CAS Registry Number | 1127253-02-4 |
Molecular Weight | 376.46 g/mol |
Exact Mass | 376.134 Da |
Isotopic Purity | ≥99 atom % D |
Chemical Purity | ≥98% |
Deuterium Position | Acetate methyl group (–OC(═O)CD₃) |
Deuteration induces subtle but critical structural perturbations. X-ray crystallography confirms that the D₃C–O bond length in (±)-Prasugrel-d3(acetate-d3) is 1.448 Å, notably shorter than the H₃C–O bond length (1.466 Å) in non-deuterated prasugrel [7]. This reduction arises from deuterium’s lower zero-point vibrational energy, which strengthens the bond [7]. The bond-length contraction directly impacts metabolic stability: hydrolysis of the acetate group by esterases is slowed due to the kinetic isotope effect (KIE), where cleavage of the stiffer D₃C–O bond requires higher activation energy [5] [7]. Crucially, the cyclopropyl ketone group—unlike clopidogrel’s ester—remains unaffected by deuteration, preserving prasugrel’s resistance to hydrolytic deactivation at this site [6] [7].
Table 2: Structural and Metabolic Comparison with Non-Deuterated Prasugrel
Parameter | (±)-Prasugrel-d3(acetate-d3) | Non-Deuterated Prasugrel |
---|---|---|
Acetate C–O Bond Length | 1.448 Å | 1.466 Å |
Hydrolysis Rate (Rat Blood) | Slower (KIE ≈ 4.2)* | Faster |
Susceptibility to Esterases | Reduced | Higher |
Metabolic Inactivation Path | Diminished | Predominant |
*KIE estimated from hydrolysis kinetics in [7].
Mass Spectrometry (MS): ESI-MS shows a characteristic [M+H]⁺ peak at m/z 377.141, with the isotopic cluster confirming D₃ incorporation. The signature triplet fragment at m/z 376.134 (C₂₀H₁₇D₃FNO₃S⁺) distinguishes it from non-deuterated prasugrel ([M+H]⁺ at m/z 374.12) [1] [5].
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR): The C═O stretch of the acetate group is retained at 1740 cm⁻¹, while C–D stretches appear as weak bands near 2100–2200 cm⁻¹—absent in the non-deuterated analog [2] [5].
Prasugrel-d3 is synthesized and typically supplied as a racemate (±), mirroring the non-deuterated clinical prodrug [1] [3]. Chiral separation of enantiomers is achieved via chiral-phase HPLC using columns like Chiralpak IC or AD-H, with eluents such as n-hexane/isopropanol (90:10) [7]. The (R)-enantiomer is pharmacologically active, as it undergoes efficient hepatic bioactivation to the thiol metabolite targeting the P2Y₁₂ receptor [7]. Deuteration does not alter the stereochemical requirements for metabolism: the (R)-enantiomer shows identical CYP-mediated oxidation kinetics to non-deuterated (R)-prasugrel, while the (S)-enantiomer remains inactive [5] [7]. The racemic mixture’s "neat" crystalline form (as free base) ensures stability during storage at 4°C [1] [3].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0